molecular formula C7H11NOS2 B121438 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one CAS No. 151699-17-1

2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one

Cat. No. B121438
M. Wt: 189.3 g/mol
InChI Key: VJOPDUBPKAZBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, also known as MITO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the thiazolidinone class of compounds, which have been extensively studied for their biological activities. MITO has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has some limitations, including its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for the study of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can be synthesized using various methods, including the reaction of 2-mercaptoacetamide with 2-methylacetoacetate in the presence of a base. The resulting product is then treated with chloroacetyl chloride to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one. Another method involves the reaction of 2-mercaptoacetamide with 2-methyl-3-oxobutanoic acid in the presence of a base, followed by treatment with thionyl chloride and triethylamine to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one.

Scientific Research Applications

2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

151699-17-1

Product Name

2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one

Molecular Formula

C7H11NOS2

Molecular Weight

189.3 g/mol

IUPAC Name

2-methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one

InChI

InChI=1S/C7H11NOS2/c1-5(2)6(9)8-3-4-11-7(8)10/h5H,3-4H2,1-2H3

InChI Key

VJOPDUBPKAZBCM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCSC1=S

Canonical SMILES

CC(C)C(=O)N1CCSC1=S

synonyms

1-Propanone, 2-methyl-1-(2-thioxo-3-thiazolidinyl)-

Origin of Product

United States

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